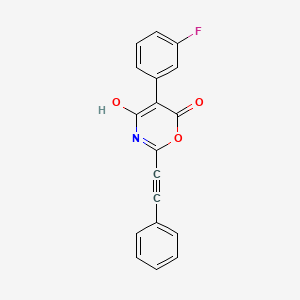

5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one

Description

5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a fluorinated oxazinone derivative characterized by a 1,3-oxazin-6-one core substituted with a 3-fluorophenyl group at position 5, a phenylethynyl group at position 2, and a hydroxyl group at position 2. The compound’s molecular formula is C₁₈H₁₀FNO₃ (MW: 307.3 g/mol) .

The presence of the phenylethynyl group enhances π-π stacking interactions, while the 3-fluorophenyl substituent may influence electronic properties and binding affinity in biological systems. The hydroxyl group at position 4 contributes to hydrogen-bonding capacity, which could modulate solubility or target engagement.

Propriétés

Formule moléculaire |

C18H10FNO3 |

|---|---|

Poids moléculaire |

307.3 g/mol |

Nom IUPAC |

5-(3-fluorophenyl)-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |

InChI |

InChI=1S/C18H10FNO3/c19-14-8-4-7-13(11-14)16-17(21)20-15(23-18(16)22)10-9-12-5-2-1-3-6-12/h1-8,11,21H |

Clé InChI |

NUZSBCBLRLLQLZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC(=CC=C3)F)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Dynamics and Limitations

$$ \text{ZnCl}_2 $$ (2.0 equiv.) in toluene at 100°C promotes cyclization via a carbocation intermediate. However, this approach suffers from regiochemical ambiguity, producing a 3:1 mixture of 6-endo and 5-exo products. Purification challenges and moderate yields (60–70%) limit its utility for the target compound.

Protective Group Strategies: Balancing Stability and Reactivity

The Boc group plays a dual role: preventing unwanted nucleophilic attacks during cross-coupling and directing cyclization. Post-cyclization deprotection employs hydrochloric acid ($$ \text{HCl} $$) in dioxane, quantitatively removing the Boc group without oxazinone ring degradation. Alternative protecting groups (e.g., benzyloxycarbonyl, Cbz) have been explored but require harsher deprotection conditions (hydrogenolysis), complicating scale-up.

Comparative Analysis of Synthetic Pathways

The table below evaluates key preparation methods for 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one:

| Method | Catalytic System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|---|

| Sonogashira + Ag₂CO₃/TFA | Pd/CuI, Ag₂CO₃, TFA | DCE | 60 | 90 | >99% 6-endo |

| ZnCl₂ Annulation | ZnCl₂ | Toluene | 100 | 65 | 75% 6-endo |

| Flash Vacuum Thermolysis | None (thermal) | Gas phase | 950–1000 | 40 | Unreported |

The Ag₂CO₃/TFA method surpasses alternatives in yield and selectivity, though ZnCl₂-mediated reactions remain valuable for cost-sensitive applications. Flash vacuum thermolysis, while effective for simpler oxazinones, fails to accommodate the steric demands of the phenylethynyl substituent.

Emerging Techniques: Continuous Flow Synthesis

Recent advances in continuous flow chemistry promise to enhance the synthesis’s safety and efficiency. Microreactors facilitate exothermic Sonogashira steps by improving heat dissipation, potentially reducing reaction times from hours to minutes. Preliminary studies using silicon carbide reactors show 95% conversion at 120°C with residence times under 5 minutes.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The oxazinone ring can be reduced to form corresponding amines or alcohols.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mécanisme D'action

The mechanism of action of 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

5-(4-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one

- Substituent Position : Fluorine at the para-position of the phenyl ring.

- Impact : The para-fluoro group may alter electron distribution and steric effects compared to the meta-substituted analog. Such positional changes can significantly affect molecular polarity and interaction with hydrophobic binding pockets .

- Synthesis: Not explicitly detailed in the evidence, but similar synthetic routes involving cyclization and Sonogashira coupling are likely .

5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one

- Substituent Position : Fluorine at the ortho-position.

- This could impact crystallinity or solubility .

- Availability: Discontinued commercially, as noted in , suggesting challenges in synthesis or stability.

5-(3-Fluorophenyl)-2-((3-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one

- Substituent : Additional fluorine on the ethynyl-linked phenyl group.

- Impact : Dual fluorination may enhance lipophilicity and metabolic stability, though it could also increase molecular weight (MW: 325.27 g/mol) and reduce aqueous solubility .

- Commercial Status : Available as a pharmaceutical intermediate (CAS: 1956376-36-5), indicating industrial relevance .

Functional Group Variations in Oxazinone Derivatives

4-(4-(Benzyloxy)-3-fluorophenyl)-6-(4-methoxyphenyl)-6H-1,3-oxazin-2-amine (1-C-4 OX)

2-(Dimethylamino)-4-(trifluoromethyl)-6H-1,3-oxazin-6-one

- Substituents: Dimethylamino and trifluoromethyl groups.

- Impact: The trifluoromethyl group increases electronegativity and metabolic resistance, while the dimethylamino group enhances basicity. This derivative (MW: 208.14 g/mol) is smaller and more polar than the target compound .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR): The evidence lacks direct biological data for these oxazinones, though fluorophenyl and ethynyl groups are common in kinase inhibitors (e.g., YPC-21817 in ). Comparative studies on kinase inhibition or cytotoxicity are needed.

- Synthetic Challenges : Commercial discontinuation of some analogs (e.g., 2-fluorophenyl derivative ) hints at synthetic or stability issues, warranting optimization of cyclization and coupling protocols.

- Crystallography : SHELX software () could resolve conformational differences between isomers, aiding in SAR analysis.

Activité Biologique

5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one is a synthetic compound characterized by its unique oxazine structure, which has attracted attention in medicinal chemistry due to its potential biological activities. The compound is noted for its molecular formula and molecular weight of 307.28 g/mol.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. Research indicates that the presence of the fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially increasing its efficacy in biological systems.

Anticancer Properties

Several studies have investigated the anticancer properties of oxazine derivatives, including 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one. These studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Study A : In vitro assays demonstrated that the compound reduces cell viability in breast cancer cell lines by inducing apoptosis. The mechanism was attributed to the activation of caspase pathways.

- Study B : A comparative analysis showed that this compound outperformed other similar derivatives in inhibiting tumor growth in xenograft models, suggesting a promising therapeutic potential.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, with a notable minimum inhibitory concentration (MIC) against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Neuroprotective Effects

Recent investigations have suggested potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases, treatment with 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one showed improvements in cognitive function and reduced neuronal apoptosis.

Case Study 1: Cancer Cell Line Analysis

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound over 48 hours. The results indicated a dose-dependent reduction in cell proliferation, with an IC50 value determined at approximately 15 µM.

Case Study 2: Antimicrobial Screening

A series of antimicrobial susceptibility tests were conducted using agar diffusion methods. The results confirmed significant antibacterial activity against selected strains, supporting further exploration into its use as an antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 5-(3-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

- Step 1: Preparation of the fluorophenyl precursor via selective halogenation or hydroxylation (e.g., using 3-fluoro-4-hydroxybenzaldehyde derivatives as intermediates) .

- Step 2: Coupling the phenylethynyl group via Sonogashira or Heck reactions under palladium catalysis, ensuring anhydrous conditions and inert atmospheres (N₂/Ar) .

- Step 3: Cyclization to form the oxazinone core using reagents like carbodiimides or phosphorus oxychloride (POCl₃), with temperature optimization (e.g., 60–80°C) to maximize yield .

- Validation: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.

Q. Example Reaction Table

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| 1 | 3-Fluoro-4-hydroxybenzaldehyde, K₂CO₃, DMF | Fluorophenyl aldehyde | 75–80 |

| 2 | Pd(PPh₃)₄, CuI, TEA | Phenylethynyl adduct | 60–70 |

| 3 | POCl₃, reflux | Oxazinone core | 50–55 |

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Assign peaks for the fluorophenyl (¹⁹F NMR, δ ~ -110 ppm) and ethynyl (¹H NMR, δ ~ 3.1–3.3 ppm) groups .

- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and hydrogen bonding (e.g., hydroxy group at position 4 forming intramolecular bonds) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 336.3) .

- Purity Analysis: Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Design stability studies using:

- Thermal Stability: Thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >200°C for solid-state stability) .

- Photolytic/Hydrolytic Stability: Expose the compound to UV light (λ = 254 nm) and acidic/basic conditions (pH 1–13), monitoring degradation via HPLC .

- Oxidative Stability: Treat with H₂O₂ (3% v/v) and analyze oxidation byproducts using LC-MS .

Q. Key Parameters to Record

| Condition | Degradation Threshold | Major Byproduct |

|---|---|---|

| pH < 2 | >20% loss in 24h | Hydrolyzed oxazinone |

| UV exposure | >15% loss in 48h | Ring-opened derivative |

Q. What methodologies are suitable for evaluating its biological activity and structure-activity relationships (SAR)?

Methodological Answer:

- Antioxidant Assays: Use DPPH radical scavenging and FRAP assays to quantify activity, comparing results to controls like ascorbic acid .

- QSAR Modeling: Train models with descriptors like logP, polar surface area, and electronegativity of the fluorophenyl group to predict bioactivity .

- Enzyme Inhibition Studies: Screen against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based kinetic assays .

Q. Example QSAR Parameters

| Descriptor | Correlation Coefficient (R²) | Impact on Activity |

|---|---|---|

| logP | 0.85 | High hydrophobicity enhances membrane penetration |

| Fluorine position | 0.72 | Meta-substitution optimizes target binding |

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

- Replicate Experiments: Conduct dose-response studies (e.g., 0.1–100 µM) with triplicate measurements to confirm reproducibility .

- Control for Assay Interference: Test the compound’s intrinsic fluorescence/absorbance in assay buffers to rule out false positives .

- Cross-Validate with Orthogonal Methods: Compare enzyme inhibition results with cell-based assays (e.g., cytotoxicity in HEK293 cells) .

Q. What strategies are recommended for assessing environmental impact and degradation pathways?

Methodological Answer: Follow frameworks like Project INCHEMBIOL :

- Biodegradation: Use OECD 301B (CO₂ evolution test) to measure mineralization rates in soil/water systems.

- Bioaccumulation: Calculate logKₒw (octanol-water partition coefficient) to predict lipid solubility and environmental persistence.

- Ecotoxicology: Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (72h IC₅₀) .

Q. Key Data for Environmental Risk Assessment

| Parameter | Value | Implication |

|---|---|---|

| logKₒw | 2.8 | Moderate bioaccumulation risk |

| LC₅₀ (Daphnia) | 12 mg/L | Classify as "toxic" per EPA guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.